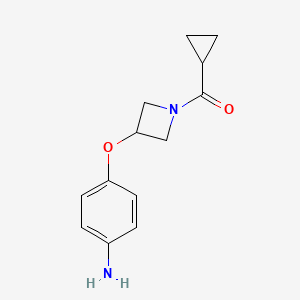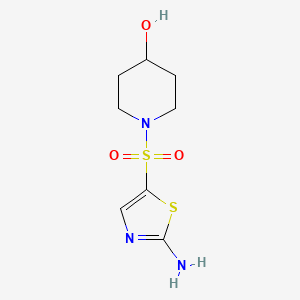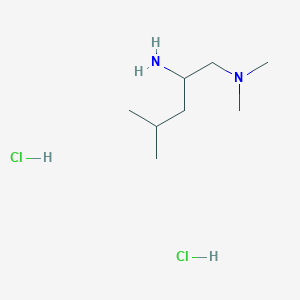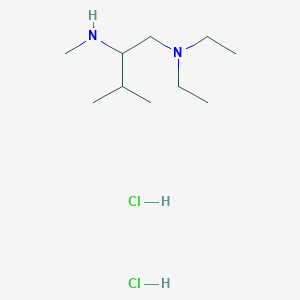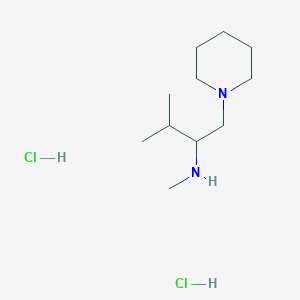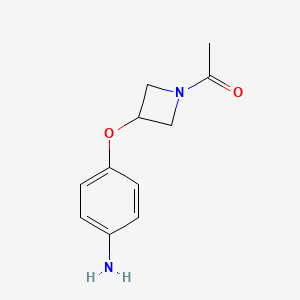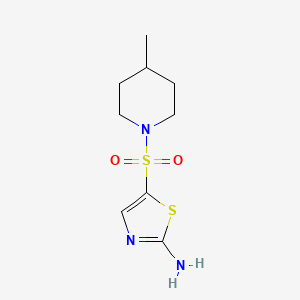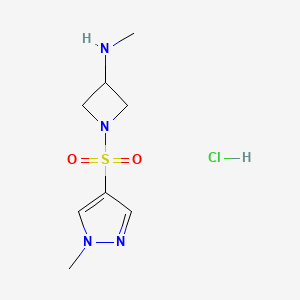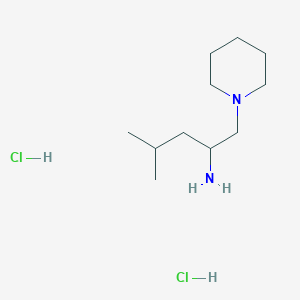![molecular formula C9H13N3 B1473251 2,4-Diméthyl-5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine CAS No. 1447966-00-8](/img/structure/B1473251.png)
2,4-Diméthyl-5,6,7,8-tétrahydropyrido[4,3-d]pyrimidine
Vue d'ensemble
Description
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is an organic compound belonging to the class of pyrido[4,3-d]pyrimidines These compounds are characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring
Applications De Recherche Scientifique
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and catalysts for industrial processes
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit extracellular signal-regulated kinases (erks) and axl and mer tyrosine kinase receptors . These targets play crucial roles in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival.
Mode of Action
Similar compounds have been reported to inhibit their targets by binding to them, thereby preventing their normal function . This interaction can lead to changes in cellular processes regulated by these targets.
Biochemical Pathways
These could include pathways involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
A similar compound was reported to have a promising pharmacokinetic profile in mice .
Result of Action
Inhibition of its potential targets could lead to changes in cellular processes such as cell proliferation, differentiation, and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dimethylpyridine with a suitable pyrimidine precursor under acidic or basic conditions. The reaction typically requires heating and the use of a solvent such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[4,3-d]pyrimidines, depending on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine
- 4-Methyl-2-phenyl-5,6-dihydrobenzo[4’,5’]imidazo[2’,1’:6,1]pyrido[2,3-d]pyrimidine
Uniqueness
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 4 enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2,4-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-8-5-10-4-3-9(8)12-7(2)11-6/h10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBYTVRYGCVULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


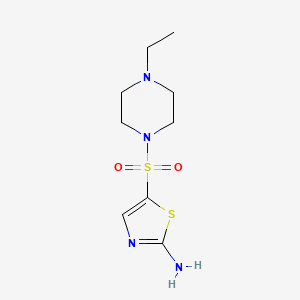
![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)
